(2,2-Bis(1-methylethoxy)ethyl)benzene
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Overview
Description
(2,2-Bis(1-methylethoxy)ethyl)benzene is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of a benzene ring substituted with a 2,2-bis(1-methylethoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(1-methylethoxy)ethyl)benzene typically involves the alkylation of benzene with 2,2-bis(1-methylethoxy)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the organic layer is separated and purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2-Bis(1-methylethoxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives of this compound
Scientific Research Applications
(2,2-Bis(1-methylethoxy)ethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of (2,2-Bis(1-methylethoxy)ethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 2,2-bis(1-methylethoxy)ethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,2-Bis(1-methylethoxy)ethyl)benzene: Unique due to its specific substitution pattern and chemical properties.
(2,2-Bis(1-methylethoxy)ethyl)toluene: Similar structure but with a methyl group on the benzene ring.
(2,2-Bis(1-methylethoxy)ethyl)phenol: Contains a hydroxyl group on the benzene ring.
Uniqueness
This compound stands out due to its unique combination of the 2,2-bis(1-methylethoxy)ethyl group and the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
93805-71-1 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2,2-di(propan-2-yloxy)ethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-11(2)15-14(16-12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
InChI Key |
ITNRYYFLWPMNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CC1=CC=CC=C1)OC(C)C |
Origin of Product |
United States |
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